Cas no 944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)

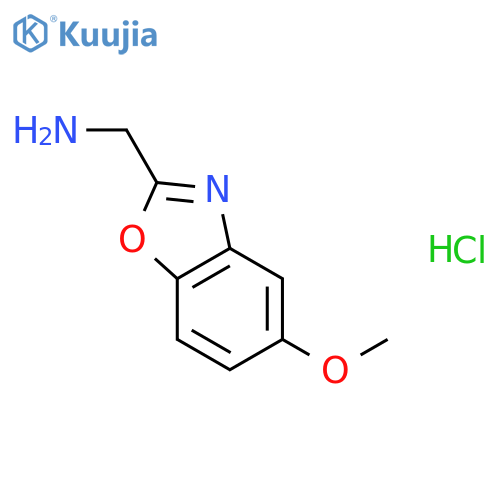

944897-49-8 structure

商品名:(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

CAS番号:944897-49-8

MF:C9H10N2O2

メガワット:178.187901973724

MDL:MFCD10696601

CID:1079349

PubChem ID:25219109

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine(SALTDATA: 0.98HCl 0.03(C6H5)3PO)

- AC7395

- DTXSID601298282

- 5-Methoxy-2-benzoxazolemethanamine

- AB57731

- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHYLAMINE

- SY082135

- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE

- (5-methoxybenzoxazol-2-yl)methylamine

- 944897-49-8

- 5-Methoxybenzoxazole-2-methanamine HCl

- 5-Methoxybenzoxazole-2-methanamine

- AKOS000321340

- C-(5-Methoxy-benzooxazol-2-yl)-methylamin e

- (5-METHOXYBENZO[D]OXAZOL-2-YL)METHANAMINE

- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine

- A916561

- BB 0240488

- MFCD10696601

- 2-(Aminomethyl)-5-methoxybenzo[d]oxazole

- STK502774

- ALBB-003889

-

- MDL: MFCD10696601

- インチ: InChI=1S/C9H10N2O2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3

- InChIKey: YTJKOTYLRCBOCX-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(OC(CN)=N2)C2=C1

計算された属性

- せいみつぶんしりょう: 178.074227566g/mol

- どういたいしつりょう: 178.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 61.3Ų

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M244665-250mg |

[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |

944897-49-8 | 250mg |

$ 425.00 | 2022-06-04 | ||

| Chemenu | CM115039-5g |

(5-methoxybenzo[d]oxazol-2-yl)methanamine |

944897-49-8 | 95% | 5g |

$977 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533134-1g |

(5-Methoxybenzo[d]oxazol-2-yl)methanamine |

944897-49-8 | 98% | 1g |

¥2033.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D777094-1g |

5-Methoxybenzoxazole-2-methanamine |

944897-49-8 | 95% | 1g |

$1650 | 2025-02-28 | |

| TRC | M244665-100mg |

[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |

944897-49-8 | 100mg |

$ 215.00 | 2022-06-04 | ||

| A2B Chem LLC | AI63221-1g |

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride |

944897-49-8 | >95% | 1g |

$578.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D777094-1g |

5-Methoxybenzoxazole-2-methanamine |

944897-49-8 | 95% | 1g |

$1650 | 2025-02-27 | |

| TRC | M244665-50mg |

[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |

944897-49-8 | 50mg |

$ 130.00 | 2022-06-04 | ||

| Chemenu | CM115039-1g |

(5-methoxybenzo[d]oxazol-2-yl)methanamine |

944897-49-8 | 95% | 1g |

$251 | 2024-07-19 | |

| eNovation Chemicals LLC | D777094-1g |

5-Methoxybenzoxazole-2-methanamine |

944897-49-8 | 95% | 1g |

$1650 | 2024-07-20 |

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride) 関連製品

- 5676-57-3(5-Methoxy-2-methylbenzo[doxazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944897-49-8)(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

清らかである:99%

はかる:1g

価格 ($):195.0